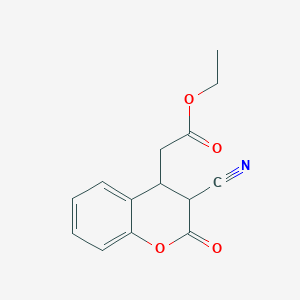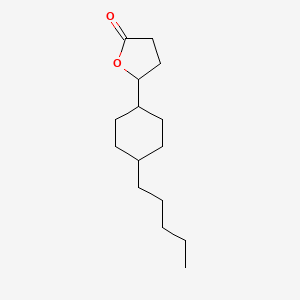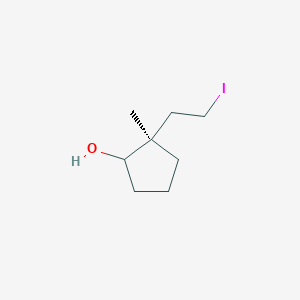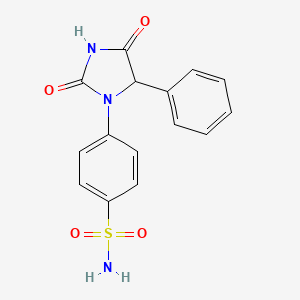
4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a pyridinone core
Métodos De Preparación
The synthesis of 4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the use of methoxy-substituted benzaldehydes and pyridinone derivatives under specific reaction conditions. Industrial production methods may involve optimized catalytic processes to enhance yield and purity.
Análisis De Reacciones Químicas
4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2(1H)-one can be compared with similar compounds such as:
2-(4-Methoxy-3,5-bis(2-methoxy-5-(2-methylamino)ethyl)benzyl)phenyl-N-methylethanamine: This compound has a similar methoxy-substituted structure but differs in its functional groups and overall reactivity.
Pinacol boronic esters: While not structurally identical, these compounds share some synthetic and functional similarities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Propiedades
Número CAS |
920490-76-2 |
|---|---|
Fórmula molecular |
C21H21NO4 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
4-methoxy-3,5-bis(4-methoxyphenyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C21H21NO4/c1-22-13-18(14-5-9-16(24-2)10-6-14)20(26-4)19(21(22)23)15-7-11-17(25-3)12-8-15/h5-13H,1-4H3 |
Clave InChI |
ZFCZASDCGMFLSS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=C(C1=O)C2=CC=C(C=C2)OC)OC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)


![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)
![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)
![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
![2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14201161.png)


